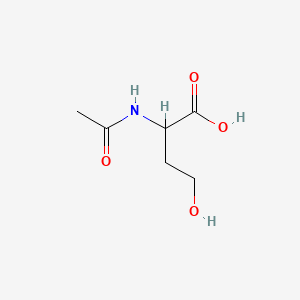
N-Acetyl-DL-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-DL-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the homoserine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-homoserine can be synthesized through several methods. One common approach involves the acetylation of DL-homoserine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced to the nitrogen atom of the homoserine molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the enzymatic acetylation of DL-homoserine using acetyl-CoA as the acetyl donor. This enzymatic process is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-DL-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
N-Acetyl-DL-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: this compound is utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-Acetyl-DL-homoserine exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. In biological systems, this compound may act as a precursor or intermediate in metabolic pathways, contributing to the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-homoserine: Similar in structure but differs in the stereochemistry of the homoserine moiety.
N-Acetyl-D-homoserine: Another stereoisomer with distinct biological properties.
N-Acetyl-L-methionine: Shares the acetyl group but has a different amino acid backbone.
Uniqueness
N-Acetyl-DL-homoserine is unique due to its racemic mixture, containing both D- and L- forms of homoserine. This racemic nature can influence its reactivity and interactions in chemical and biological systems, making it a versatile compound for various applications.
Properties
CAS No. |
83592-11-4 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
HCBFOIPUKYKZJC-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCO)C(=O)O |
SMILES |
CC(=O)NC(CCO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCO)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


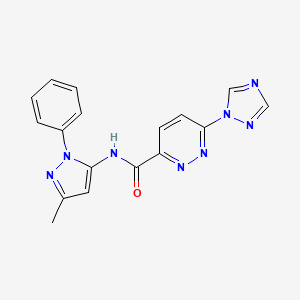
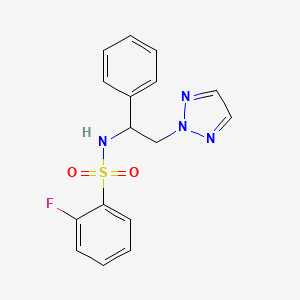
![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)
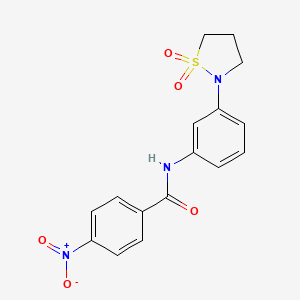
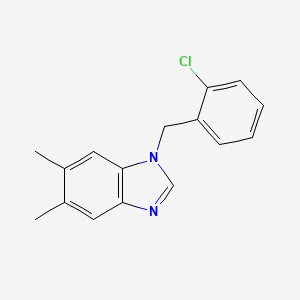

![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

methanol](/img/structure/B2641297.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)
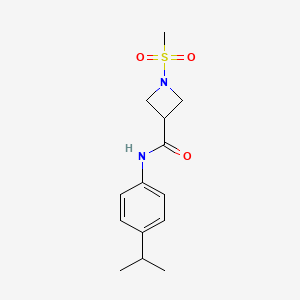
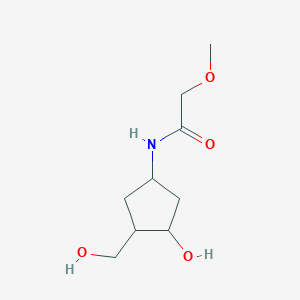
![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

